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Compound of Interest

Compound Name: 2-Chloro-7-methoxyquinazoline

Cat. No.: B1487749 Get Quote

The quinazoline nucleus, a bicyclic heterocycle composed of fused benzene and pyrimidine

rings, stands as a quintessential "privileged structure" in the landscape of medicinal chemistry.

[1][2] Its rigid, planar framework, featuring nitrogen atoms that serve as key hydrogen bond

acceptors, provides an ideal template for molecular recognition by a diverse array of biological

targets.[1][2] This has led to the development of numerous quinazoline-containing compounds

with significant therapeutic potential, including applications as anticancer, antimicrobial,

antiviral, and anti-inflammatory agents.[3]

Among the vast library of quinazoline derivatives, 2-Chloro-7-methoxyquinazoline emerges

as a strategically important intermediate. The chloro substituent at the 2-position acts as a

versatile synthetic handle, enabling a range of chemical transformations. This guide, intended

for researchers, scientists, and drug development professionals, provides a comprehensive

overview of the physical and chemical properties, a proposed synthetic pathway, and the

characteristic reactivity of 2-Chloro-7-methoxyquinazoline, grounding its utility as a valuable

building block in modern organic synthesis and drug discovery.

Physicochemical and Spectroscopic Properties
Precise experimental data for 2-Chloro-7-methoxyquinazoline is not extensively reported in

publicly available literature. However, its fundamental properties can be compiled from supplier

information and predicted based on established principles of physical organic chemistry.

Table 1: Physicochemical Properties of 2-Chloro-7-methoxyquinazoline
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Property Value Source/Comment

CAS Number 953039-15-1 Supplier Data

Molecular Formula C₉H₇ClN₂O Calculated

Molecular Weight 194.62 g/mol Calculated

Appearance White to off-white solid Supplier Data

Melting Point

Not reported. Expected to be a

solid with a defined melting

point, similar to related chloro-

methoxy quinazolines.

-

Boiling Point

Not reported. Likely high due

to its aromatic and polar

nature.

-

Solubility

Not reported. Expected to be

soluble in chlorinated solvents

(DCM, chloroform) and polar

aprotic solvents (DMF, DMSO).

Based on general solubility of

similar heterocycles.

Storage

Store at 2-8°C under an inert

atmosphere (Nitrogen or

Argon).

Supplier Data

Spectroscopic Characterization Profile (Predicted)
While experimental spectra for 2-Chloro-7-methoxyquinazoline are not readily available, a

predicted profile can be outlined to aid in its identification and characterization.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals in the

aromatic region (approx. 7.0-8.5 ppm). Key features would include:

A singlet for the methoxy group protons around 3.9-4.1 ppm.

Signals corresponding to the three protons on the benzene ring portion of the quinazoline

core. Their splitting patterns (doublets, doublet of doublets) and coupling constants will be
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indicative of their relative positions.

A singlet for the proton at the C4 position of the quinazoline ring.

¹³C NMR Spectroscopy: The carbon NMR spectrum will display signals for all nine carbon

atoms. Diagnostic peaks would include:

The methoxy carbon signal around 55-60 ppm.

Multiple signals in the aromatic region (approx. 110-160 ppm) corresponding to the

carbons of the bicyclic system. The carbons attached to the chloro (C2) and methoxy (C7)

groups will have characteristic chemical shifts.

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by absorptions

corresponding to its functional groups.[4]

C=N stretching: Strong absorption band in the 1620-1550 cm⁻¹ region, characteristic of

the quinazoline ring.

C-O-C stretching: Asymmetric and symmetric stretching bands for the aryl-alkyl ether

(methoxy group) around 1250 cm⁻¹ and 1040 cm⁻¹, respectively.

C-Cl stretching: Absorption in the 850-550 cm⁻¹ region, though it may be difficult to assign

definitively.

Aromatic C-H stretching: Bands appearing just above 3000 cm⁻¹.[4]

Mass Spectrometry (MS): The mass spectrum under electron ionization (EI) would be

expected to show a molecular ion peak (M⁺) at m/z 194. A characteristic isotopic pattern for

the presence of one chlorine atom (M⁺ and M+2 peaks in an approximate 3:1 ratio) would be

a key identifier.

Synthesis of 2-Chloro-7-methoxyquinazoline
A robust and widely adopted method for the synthesis of 2-chloroquinazolines involves the

chlorination of the corresponding quinazolin-2(1H)-one precursor. This transformation is

typically achieved with reagents such as phosphorus oxychloride (POCl₃) or thionyl chloride
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(SOCl₂).[1][5] The precursor, 7-methoxyquinazolin-2(1H)-one, can be synthesized from

commercially available starting materials like 2-amino-4-methoxybenzoic acid.

Synthesis Workflow

2-Amino-4-methoxybenzoic Acid

7-Methoxyquinazolin-2(1H)-one

 Cyclization 

2-Chloro-7-methoxyquinazoline

 Chlorination 
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Click to download full resolution via product page

Figure 1. Proposed synthetic workflow for 2-Chloro-7-methoxyquinazoline.

Experimental Protocol: Chlorination of 7-
Methoxyquinazolin-2(1H)-one
This protocol is based on established procedures for the chlorination of similar quinazolinone

systems.[5]

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic

stirrer, suspend 7-methoxyquinazolin-2(1H)-one (1.0 equivalent) in an excess of phosphorus

oxychloride (POCl₃, 5-10 equivalents).

Catalyst Addition (Optional but Recommended): Add a catalytic amount of N,N-

dimethylformamide (DMF, ~0.1 equivalents). The DMF reacts with POCl₃ to form the

Vilsmeier reagent, which is the active chlorinating species.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 12 Tech Support

https://www.benchchem.com/product/b1593559
https://www.researchgate.net/post/How_to_prepare_6_7dimethoxy-2methyl_quinazolinone_from_dimethoxy_anthranilic_acidWhat_is_its_mp_chlorination_of_this_compound_by_thionylchloride
https://www.benchchem.com/product/b1487749?utm_src=pdf-body-img
https://www.benchchem.com/product/b1487749?utm_src=pdf-body
https://www.researchgate.net/post/How_to_prepare_6_7dimethoxy-2methyl_quinazolinone_from_dimethoxy_anthranilic_acidWhat_is_its_mp_chlorination_of_this_compound_by_thionylchloride
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1487749?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Heating: Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain this

temperature for 3-6 hours. The reaction progress can be monitored by Thin Layer

Chromatography (TLC) until the starting material is consumed.

Work-up: a. After completion, allow the mixture to cool to room temperature. b. Carefully pour

the reaction mixture onto crushed ice with vigorous stirring. This step quenches the excess

POCl₃ and should be performed in a well-ventilated fume hood. c. The crude product often

precipitates as a solid. Neutralize the acidic aqueous solution by the slow addition of a base,

such as a saturated sodium bicarbonate solution or aqueous ammonia, until the pH is

approximately 7-8.

Isolation and Purification: a. Collect the precipitated solid by vacuum filtration and wash it

thoroughly with cold water. b. The crude product can be purified by recrystallization from a

suitable solvent (e.g., ethanol or ethyl acetate/hexane) or by column chromatography on

silica gel to afford the pure 2-Chloro-7-methoxyquinazoline.

Chemical Reactivity and Mechanistic Insights
The reactivity of 2-Chloro-7-methoxyquinazoline is dominated by the presence of the chloro

substituent at the C2 position. This position is electronically activated towards nucleophilic

attack due to the electron-withdrawing nature of the adjacent nitrogen atoms in the pyrimidine

ring.

Nucleophilic Aromatic Substitution (SNAr)
The C2-chloro group is an excellent leaving group and can be readily displaced by a variety of

nucleophiles. This SNAr reaction is a cornerstone of quinazoline chemistry, allowing for the

introduction of diverse functional groups.
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SNAr Reaction Mechanism

2-Chloro-7-methoxyquinazoline

Meisenheimer Complex
(Anionic Intermediate)
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2-Substituted-7-methoxyquinazoline

 Leaving Group Departure 

Cl⁻
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Figure 2. Generalized mechanism for Nucleophilic Aromatic Substitution (SNAr) at the C2
position.

Causality of Reactivity: The nitrogen atoms at positions 1 and 3 of the quinazoline ring

withdraw electron density from the pyrimidine ring carbons, particularly C2 and C4. This

makes C2 electron-deficient and highly susceptible to attack by nucleophiles. The resulting

anionic intermediate (Meisenheimer complex) is stabilized by the delocalization of the

negative charge onto these electronegative nitrogen atoms.

Common Nucleophiles: A wide range of nucleophiles can be employed, including:
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Amines: Primary and secondary amines (aliphatic and aromatic) react to form 2-

aminoquinazoline derivatives.

Alkoxides and Phenoxides: Reaction with sodium or potassium alkoxides/phenoxides

yields 2-alkoxy/aryloxyquinazolines.

Thiols: Thiolates react to produce 2-thioether derivatives.

Palladium-Catalyzed Cross-Coupling Reactions: The
Suzuki-Miyaura Coupling
2-Chloro-7-methoxyquinazoline is an excellent substrate for palladium-catalyzed cross-

coupling reactions, which are powerful tools for forming carbon-carbon bonds. The Suzuki-

Miyaura coupling, which pairs an organoboron reagent with an organic halide, is particularly

prevalent.
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Suzuki-Miyaura Catalytic Cycle

Pd(0) Catalyst

Oxidative
Addition

2-Chloro-7-methoxyquinazoline

Ar-B(OH)₂

Transmetalation

Base (e.g., K₂CO₃)

 Pd(II) Intermediate 

Reductive
Elimination

 Catalyst
Regeneration 

2-Aryl-7-methoxyquinazoline

Click to download full resolution via product page

Figure 3. Key steps in the Suzuki-Miyaura cross-coupling reaction.

Mechanism Overview: The catalytic cycle involves three key steps:

Oxidative Addition: The active Pd(0) catalyst inserts into the C-Cl bond of the quinazoline,

forming a Pd(II) intermediate.

Transmetalation: In the presence of a base, the organic group from the boronic acid (or its

boronate ester) is transferred to the palladium center, displacing the chloride.
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Reductive Elimination: The two organic fragments on the palladium complex couple and

are eliminated, forming the C-C bond of the product and regenerating the Pd(0) catalyst.

Synthetic Utility: This reaction allows for the straightforward installation of aryl, heteroaryl, or

vinyl groups at the 2-position, providing access to a vast chemical space of complex

quinazoline derivatives.

Applications in Research and Drug Development
2-Chloro-7-methoxyquinazoline is not typically an end-product but rather a crucial building

block for the synthesis of more complex molecules with potential biological activity. Its value

lies in the predictable and versatile reactivity of the C2-chloro group.

Kinase Inhibitors: The 4-anilinoquinazoline scaffold is famous for its role in targeted cancer

therapy as tyrosine kinase inhibitors (TKIs).[3] While this compound is a 2-chloro derivative,

the general principles of using the quinazoline core to target ATP-binding sites of kinases are

relevant. The 7-methoxy group can also play a role in modulating solubility and binding

interactions.

Scaffold for Library Synthesis: The ease of functionalization via SNAr and cross-coupling

reactions makes 2-Chloro-7-methoxyquinazoline an ideal starting point for creating

libraries of novel compounds for high-throughput screening in drug discovery programs. By

reacting it with a diverse set of amines, alcohols, and boronic acids, researchers can rapidly

generate hundreds of unique analogues to probe structure-activity relationships.

Conclusion
2-Chloro-7-methoxyquinazoline is a valuable and versatile heterocyclic building block. While

detailed experimental characterization is sparse in the literature, its synthesis is readily

achievable through well-established chlorination protocols. Its chemical behavior is dominated

by the electrophilic nature of the C2 position, making it an excellent substrate for nucleophilic

aromatic substitution and palladium-catalyzed cross-coupling reactions. For medicinal chemists

and synthetic organic chemists, this compound represents a key intermediate for accessing

novel and structurally diverse quinazoline derivatives, fueling the ongoing exploration of this

privileged scaffold in the quest for new therapeutic agents.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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